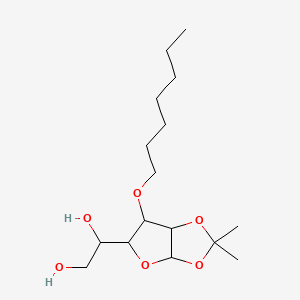

3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Seprilose can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups on a glucose molecule. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using isopropylidene to form 1,2-O-isopropylidene-α-D-glucofuranose.

Alkylation: The protected glucose is then alkylated with heptyl bromide to introduce the heptyl group at the 3-position.

Deprotection: The isopropylidene group is removed to yield Seprilose.

Industrial Production Methods

The industrial production of Seprilose involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Large-scale Protection and Alkylation: Using industrial reactors to carry out the protection and alkylation steps.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Seprilose undergoes various chemical reactions, including:

Oxidation: Seprilose can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of Seprilose can yield alcohol derivatives.

Substitution: Seprilose can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium alkoxides (R-ONa) are employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Seprilose has a wide range of applications in scientific research, including:

Mechanism of Action

Seprilose exerts its effects by inhibiting the enzyme prostaglandin E synthase (PGES), which is involved in the biosynthesis of prostaglandin E2 (PGE2) . By inhibiting PGES, Seprilose reduces the production of PGE2, a compound that plays a key role in inflammation and pain . This mechanism makes Seprilose a potential candidate for the treatment of inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: A selective COX-2 inhibitor that reduces prostaglandin production.

Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes.

Uniqueness

Seprilose is unique in its specific inhibition of prostaglandin E synthase, whereas other compounds like ibuprofen and aspirin inhibit cyclooxygenase enzymes . This specificity may result in fewer side effects and a more targeted therapeutic effect .

Biological Activity

3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C16H30O6 and a molecular weight of approximately 318.42 g/mol, is characterized by its unique structural features that may contribute to its biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H30O6

- Molecular Weight: 318.42 g/mol

- CAS Registry Number: 18755214

This compound features a heptyl group attached to the furanose structure, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that various derivatives of hexofuranose exhibit antimicrobial activity. A study focusing on similar glycosides revealed that modifications in the sugar moiety can enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the heptyl group in this compound may play a crucial role in increasing hydrophobic interactions with microbial membranes, thus enhancing its antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have shown that certain sugar derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have been tested against human cancer cell lines such as HeLa and MCF-7. Preliminary results suggest that these compounds can induce apoptosis through mitochondrial pathways, potentially making them candidates for further development as anticancer agents .

Immunomodulatory Activity

Emerging research indicates that some carbohydrate derivatives possess immunomodulatory properties. The ability of this compound to modulate immune responses could be attributed to its structural characteristics, which may influence glycoprotein interactions on immune cells. Studies are ongoing to elucidate the specific pathways involved in this immunomodulation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sugar derivatives, including those similar to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. The study concluded that the heptyl substitution enhances the lipophilicity of the molecule, facilitating better membrane penetration .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of sugar derivatives on MCF-7 breast cancer cells. Treatment with compounds resembling this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting potential for therapeutic applications .

Research Findings Summary Table

Properties

IUPAC Name |

1-(6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSUUEYOBZZHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869828 |

Source

|

| Record name | 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.